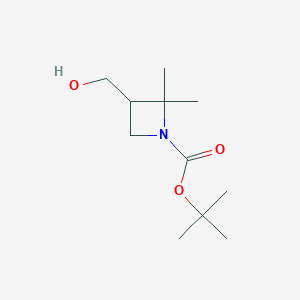

tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate

Description

tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate is a substituted azetidine derivative featuring a hydroxymethyl group at the 3-position and two methyl groups at the 2-position. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol (calculated from constituent atomic masses).

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-8(7-13)11(12,4)5/h8,13H,6-7H2,1-5H3 |

InChI Key |

YIJSLECXHLUKDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CN1C(=O)OC(C)(C)C)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to yield the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate has found applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a protecting group for amines.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate with analogous azetidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Table 1: Structural and Functional Comparison

Physicochemical Properties

Polarity and Solubility :

The hydroxymethyl group increases polarity, likely improving aqueous solubility compared to tert-butyl 3-ethynylazetidine-1-carboxylate (logP ~1.5 estimated). In contrast, the formyl derivative (logP ~1.2, ) is less polar but more reactive.Stability : Hydroxymethyl groups are prone to oxidation, requiring inert storage conditions. Ethynyl () and formyl () derivatives are more stable under oxidative conditions but may require protection during acidic/basic reactions.

Biological Activity

tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate, a compound with the molecular formula and CAS number 2165737-81-3, is a member of the azetidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Weight : 215.29 g/mol

- Molecular Structure : The compound features a tert-butyl group and a hydroxymethyl group on a dimethylazetidine backbone.

- Purity : Typically available at a minimum purity of 97% .

Enzyme Inhibition

Azetidine derivatives have also been investigated for their ability to inhibit enzymes that are crucial in various biological pathways. For example, compounds with similar structures have been noted for their inhibitory effects on proteases and other enzymes involved in metabolic processes .

Case Studies

-

Case Study on Antibacterial Activity :

- A study evaluated the antibacterial activity of various azetidine derivatives, including those structurally similar to this compound. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting potential for development as antibacterial agents.

- Enzyme Inhibition Assays :

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the hydroxymethyl group may facilitate interactions with target proteins or enzymes through hydrogen bonding or hydrophobic interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of azetidine derivatives. Modifications to the functional groups or backbone can significantly influence their pharmacological properties. For instance:

- Hydroxymethyl Group : Enhances solubility and may improve interaction with biological targets.

- Dimethyl Substitution : Could affect steric hindrance and binding affinity.

Q & A

Q. Critical factors :

- Base strength : Strong bases (e.g., LDA) may induce ring strain in azetidine, reducing yield.

- Solvent polarity : Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution rates .

How can crystallographic data resolve ambiguities in the stereochemical assignment of this compound?

Advanced

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous stereochemical determination:

- Hydrogen bonding patterns : Directional interactions (e.g., O–H···N) stabilize specific conformers, aiding in distinguishing diastereomers .

- Graph-set analysis : Quantifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to validate molecular packing and stereochemistry .

- Data contradiction : Discrepancies between NMR-derived coupling constants and crystallographic data may arise from dynamic effects in solution. Cross-validation via NOESY (for proximity) and DFT calculations is recommended .

What analytical techniques are most effective for characterizing hydrolytic stability under physiological conditions?

Q. Advanced

- HPLC-MS : Monitors degradation products (e.g., free azetidine or tert-butanol) at pH 7.4 and 37°C, with a detection limit of 0.1% .

- Kinetic studies : Pseudo-first-order rate constants (k) derived from UV-Vis spectroscopy reveal pH-dependent hydrolysis (e.g., accelerated in acidic buffers) .

- NMR stability assays : ¹H-NMR tracks Boc-group cleavage via tert-butyl signal (δ 1.4 ppm) disappearance over time .

Contradictions : Disparate half-life values (t₁/₂) between HPLC and NMR may stem from matrix effects (e.g., buffer ions interfering with MS ionization) .

How does the hydroxymethyl group influence biological activity in target engagement studies?

Advanced

The hydroxymethyl moiety enhances:

- Hydrogen-bond donor capacity : Critical for binding to enzymatic active sites (e.g., serine hydrolases), as shown in molecular docking simulations .

- Solubility : LogP reductions (~0.5 units compared to methyl derivatives) improve pharmacokinetic profiles in cell-based assays .

- Metabolic stability : In vitro microsomal studies show slower oxidation due to steric hindrance from 2,2-dimethyl substitution .

Mechanistic insight : Competitive inhibition assays (e.g., with fluorogenic substrates) quantify IC₅₀ shifts when hydroxymethyl is replaced with non-polar groups .

What strategies mitigate epimerization during functionalization of the azetidine ring?

Q. Advanced

- Low-temperature reactions : Conduct substitutions (e.g., Mitsunobu reactions) at –20°C to minimize racemization .

- Bulky leaving groups : Tosyl or mesyl groups reduce β-elimination risks during nucleophilic attacks .

- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives in asymmetric synthesis preserves enantiopurity (>90% ee) .

Data-driven optimization : Reaction progress monitoring via in-situ IR spectroscopy identifies transient intermediates prone to epimerization .

How does the 2,2-dimethyl substitution affect conformational dynamics in solution?

Q. Advanced

- DFT calculations : Predict restricted puckering of the azetidine ring (energy barrier ~5 kcal/mol) due to steric clash between methyl groups .

- VT-NMR : Variable-temperature studies reveal coalescence temperatures (~–40°C) for chair-boat interconversions, confirming reduced flexibility .

- Pharmacophore mapping : Rigid conformation enhances target selectivity in receptor-ligand MD simulations .

What are the limitations of current catalytic methods for large-scale synthesis?

Q. Advanced

- Catalyst poisoning : Heterogeneous catalysts (e.g., Pd/C) deactivate due to Boc-group coordination, necessitating ligand-modified systems (e.g., Pd(OAc)₂ with PPh₃) .

- Scale-up inefficiency : Batch reactor yields drop >20% compared to small-scale syntheses; flow chemistry improves mass transfer but requires solvent optimization .

- Cost analysis : Boc-protection accounts for ~60% of material costs. Alternative protecting groups (e.g., Fmoc) are being explored for economic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.